2-溴喹啉-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromoquinolin-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are of significant interest due to their potential applications in medicinal chemistry and as ligands in various biological processes.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through several methods. One efficient approach is the copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia or amines, which allows for the creation of diversely substituted quinazolines and tetrahydroquinazolines . Another method involves the selective Buchwald-Hartwig amination reactions, which have been optimized to achieve selective amination and allow for cross-coupling with a range of cyclic amines . Additionally, a Brønsted acid-catalyzed tandem reaction of alpha-ketoesters with aromatic amines has been developed for the synthesis of polysubstituted 1,2-dihydroquinolines .

Molecular Structure Analysis

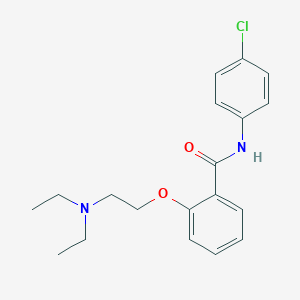

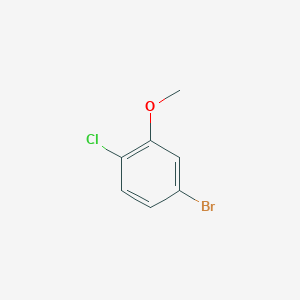

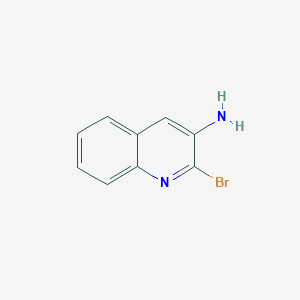

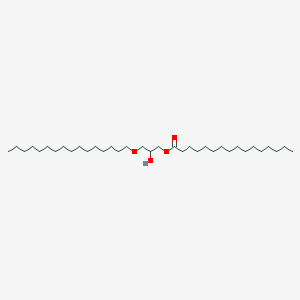

The molecular structure of 2-Bromoquinolin-3-amine is characterized by the presence of a bromine atom at the second position and an amine group at the third position of the quinoline ring system. This structure is pivotal for further functionalization and the formation of complex quinoline derivatives. The X-ray crystal structure of related compounds has been studied to understand the formation mechanisms and the interactions of these molecules .

Chemical Reactions Analysis

2-Bromoquinolin-3-amine can undergo various chemical reactions due to its reactive sites. For instance, it can be used in the synthesis of 3-arylquinazolin-4(3H)-ones through peptide-catalyzed atroposelective bromination, which has been shown to yield products with high enantioselectivity . It also serves as an organocatalyst for the activation of aldehydes in the synthesis of tertiary amines . Furthermore, reductive amination of Schiff's bases has been employed to synthesize related compounds such as tetrahydroisoquinoline and naphthyridine derivatives .

Physical and Chemical Properties Analysis

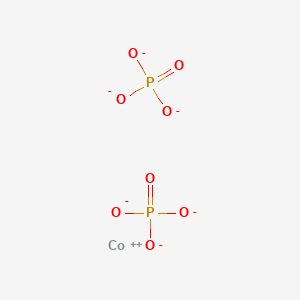

The physical and chemical properties of 2-Bromoquinolin-3-amine and its derivatives are influenced by the presence of the bromine atom and the amine group. These functional groups contribute to the compound's reactivity and its ability to participate in various chemical reactions. The bromine atom, in particular, is a key site for further functionalization through reactions such as bromination, amination, and cross-coupling . The amine group also plays a crucial role in the formation of bonds with other molecules, which is essential for the synthesis of complex quinoline derivatives .

科学研究应用

反应性和胺化

2-溴喹啉-3-胺表现出显着的反应性,特别是在胺化中。例如,Pomorski 等人(2010 年)探索了 3-溴喹啉的 2-取代衍生物与液氨中的钾酰胺的反应,将这些胺化与先前研究的相应过程进行了比较(Pomorski, Hertog, Buurman, & Bakker, 2010)。Hertog 和 Buurman(2010 年)还研究了钾酰胺对液氨中 2-、3-和 4-溴喹啉的作用,产生了氨基喹啉产物的混合物(Hertog & Buurman, 2010)。

合成和偶联反应

该化合物在合成过程中很有价值。Messaoudi 等人(2007 年)使用钯催化的 C-N 偶联反应合成了 3-(N-取代)-氨基喹啉-2(1H)-酮,起始原料为 3-溴喹啉-2-(1H)-酮(Messaoudi, Audisio, Brion, & Alami, 2007)。在类似的研究中,Soussi 等人(2011 年)描述了 3-溴香豆素、3-溴喹啉-2(1H)-酮和 3-碘-2H-色烯与各种含氮亲核试剂之间的钯催化的偶联反应(Soussi, Audisio, Messaoudi, Provot, Brion, & Alami, 2011)。

细胞毒活性与荧光性质

Kadrić 等人(2014 年)利用 2-溴喹啉作为起始原料,探索了新型 3-羟基喹啉-4(1H)-酮衍生物的细胞毒活性和荧光性质。这些化合物经过体外筛选,用于对各种癌细胞系的细胞毒活性(Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014)。

机理研究和反应途径

涉及 2-溴喹啉-3-胺的反应机理一直是人们关注的主题。Hertog 和 Buurman(2010 年)提供了对这些反应机理的见解,特别关注异构氨基溴喹啉(Hertog & Buurman, 2010)。Sanders、Dijk 和 Hertog(2010 年)也有助于理解 3-溴异喹啉的亲核取代,探索了取代机理(Sanders, Dijk, & Hertog, 2010)。

复杂化合物的合成

2-溴喹啉-3-胺在合成复杂化合物中起作用,例如异隐血红素,一种有效的抗疟疾产品。Helgeland 和 Sydnes(2017 年)从 3-溴喹啉合成了异隐血红素,采用了铃木-宫浦交叉偶联等关键反应(Helgeland & Sydnes, 2017)。

安全和危害

The safety information for 2-Bromoquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

未来方向

Quinoline and its derivatives, including 2-Bromoquinolin-3-amine, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 2-Bromoquinolin-3-amine research could involve further exploration of its synthesis methods and potential biological and pharmaceutical applications .

属性

IUPAC Name |

2-bromoquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTXZKYZHSEFIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628569 |

Source

|

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoquinolin-3-amine | |

CAS RN |

17127-83-2 |

Source

|

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)